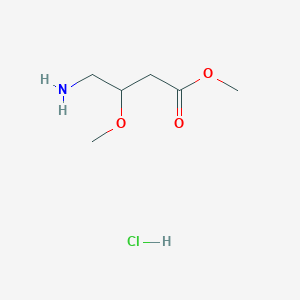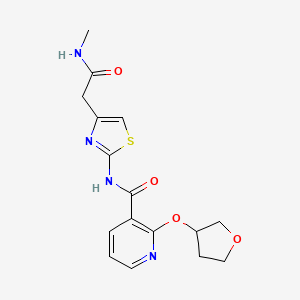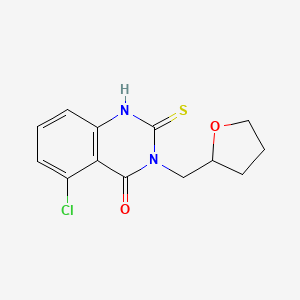![molecular formula C26H27N5O5 B2954838 benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844835-87-6](/img/new.no-structure.jpg)
benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, and a benzyl ester group The presence of a methoxyphenyl group and dimethyl substitutions further adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the pyrimidine ring through cyclization reactions. The methoxyphenyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves esterification to attach the benzyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the synthesis include benzyl bromide, methoxybenzene, and dimethylamine, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as Pd/C can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form carboxylates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Carboxylates.
Applications De Recherche Scientifique
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: It is used in biochemical assays to study enzyme kinetics and interactions with nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Pharmaceutical Industry: It is explored as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The methoxyphenyl group enhances its binding affinity through hydrophobic interactions, while the purine and pyrimidine rings facilitate hydrogen bonding with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Theophylline: A methylxanthine derivative with a purine ring system.
Caffeine: Another methylxanthine with stimulant properties.
Uniqueness
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is unique due to its combination of a benzyl ester group and a methoxyphenyl substitution, which are not commonly found in other purine derivatives. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
844835-87-6 |
|---|---|
Formule moléculaire |
C26H27N5O5 |
Poids moléculaire |
489.532 |
Nom IUPAC |
benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 |
Clé InChI |
NPJDRHWXNQVMAR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)



![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2954767.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)
![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)


![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

